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molecular formula C9H7F3O3 B1640124 2-(2,2,2-Trifluoroethoxy)benzoic acid CAS No. 35480-46-7

2-(2,2,2-Trifluoroethoxy)benzoic acid

Cat. No. B1640124
M. Wt: 220.14 g/mol
InChI Key: HNVXZKNHBRXZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196197B2

Procedure details

To a solution of 2,2,2-trifluoroethanol (40.0 g) and DMF (100 ml) was added sodium tert-butoxide (23.0 g) at 0° C. The solution was stirred at 20 to 25° C. for 1 hour at which point 2-chlorobenzoic acid (25.0 g) was added followed by cupric bromide (2.0 g). The mixture was stirred at 120° C. for 5 hours, cooled to 10° C., and water (30 ml) was added followed by 20% HCl solution (90 ml). The solution was extracted with dichloromethane (3×50 ml). The combined organic layers were washed with water (3×50 ml) and the volume was concentrated to 90 ml. Hexane (150 ml) was added to the residues, and the mixture was concentrated to volume of 120 ml and a further portion of hexane (30 ml) was added. The mixture was heated at 50° C. for 30 minutes and then stirred at room temperature for 1 hour. The solids were filtered to yield the crude product. This material was dissolved in ethyl acetate (50 ml), charcoal (1.7 g) was added and the mixture was stirred at room temperature a further 2 hours. The solution was filtered through Celite™ and crystallized from ethyl acetate/hexane to yield the pure product (30.9 g, yield 88.0%) as a white solid, m.p. 85–86° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric bromide
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].CC(C)([O-])C.[Na+].Cl[C:14]1[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=1[C:16]([OH:18])=[O:17].Cl.C>C(OCC)(=O)C.O.CN(C=O)C>[F:1][C:2]([F:6])([F:5])[CH2:3][O:4][C:14]1[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=1[C:16]([OH:18])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
23 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1
Step Three
Name
cupric bromide
Quantity
2 g
Type
reactant
Smiles
Step Four
Name
Quantity
90 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1.7 g
Type
reactant
Smiles
C
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 120° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C.
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dichloromethane (3×50 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the volume was concentrated to 90 ml
ADDITION
Type
ADDITION
Details
Hexane (150 ml) was added to the residues
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to volume of 120 ml
ADDITION
Type
ADDITION
Details
a further portion of hexane (30 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 50° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
to yield the crude product
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature a further 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite™
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(COC1=C(C(=O)O)C=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 30.9 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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